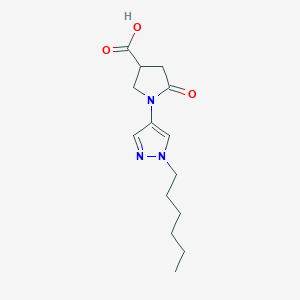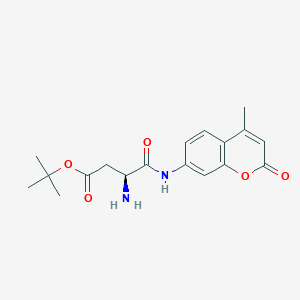
H-Asp(OtBu)-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Asp(OtBu)-AMC, also known as (S)-3-amino-4-tert-butoxy-4-oxobutanoic acid, is a derivative of aspartic acid. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. It is known for its unique chemical properties and reactivity, making it a valuable tool in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp(OtBu)-AMC typically involves the protection of the amino and carboxyl groups of aspartic acid. The tert-butyl group is used to protect the carboxyl group, while the amino group is left free for further reactions. The synthesis can be carried out using standard peptide synthesis techniques, which involve the coupling of protected amino acids using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
H-Asp(OtBu)-AMC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
H-Asp(OtBu)-AMC has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of H-Asp(OtBu)-AMC involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It can also interact with proteins and other biomolecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
H-Asp(OtBu)-OH: Another derivative of aspartic acid with similar protective groups.
Fmoc-Asp(OtBu)-OH: A derivative used in peptide synthesis with a different protective group.
Boc-Asp(OtBu)-OH: Similar to H-Asp(OtBu)-AMC but with a different protective group for the amino group .
Uniqueness
This compound is unique due to its specific protective groups and reactivity, making it particularly useful in certain synthetic and research applications. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C18H22N2O5 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C18H22N2O5/c1-10-7-15(21)24-14-8-11(5-6-12(10)14)20-17(23)13(19)9-16(22)25-18(2,3)4/h5-8,13H,9,19H2,1-4H3,(H,20,23)/t13-/m0/s1 |
Clave InChI |
ISJTVSWMMWLGJF-ZDUSSCGKSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)OC(C)(C)C)N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


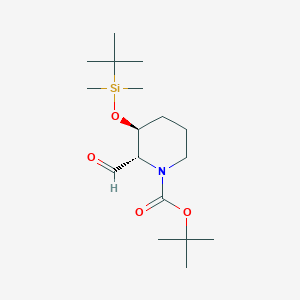
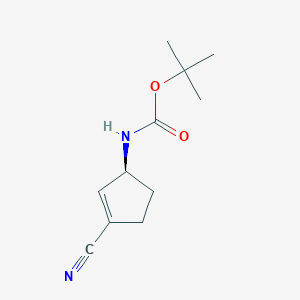
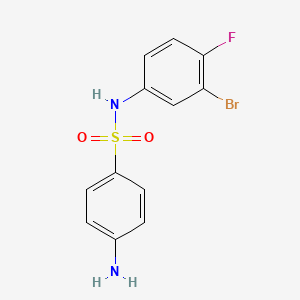


![3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13000130.png)
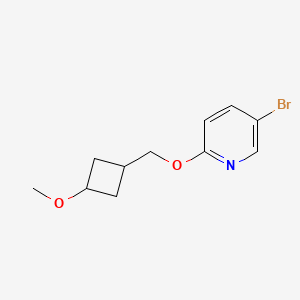

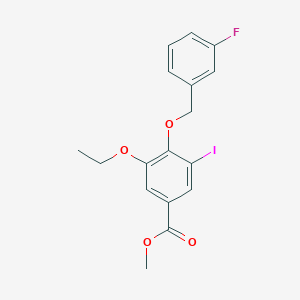
![Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13000146.png)

![(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13000178.png)
